7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile
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Overview
Description
7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methoxypyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired pyrazolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile.
Reduction: Formation of 7-methoxy-1H-pyrazolo[4,3-C]pyridine-6-amine.
Substitution: Formation of various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile
- 7-Chloro-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile
- 7-Methoxy-1H-pyrazolo[3,4-C]pyridine
Uniqueness
7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
7-methoxy-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-13-8-6(2-9)10-3-5-4-11-12-7(5)8/h3-4H,1H3,(H,11,12) |
InChI Key |
WCCUIQZAVDYEFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1C#N)C=NN2 |
Origin of Product |
United States |
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